molecular formula C24H24FN7O3 B2732883 2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920386-29-4

2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2732883
CAS No.: 920386-29-4
M. Wt: 477.5
InChI Key: JXNPIKFJDLDVMA-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24FN7O3 and its molecular weight is 477.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis and evaluation of novel compounds, including triazole derivatives, showing antimicrobial activities against various microorganisms. These studies involve the development of new synthetic routes and the screening of these compounds for their effectiveness against bacteria and fungi, indicating their potential use in addressing microbial resistance and infection control (Bektaş et al., 2007).

Antagonist Activity

Compounds containing the fluoro-phenyl and triazolo-pyrimidinyl motifs have been evaluated for their antagonist activities, particularly targeting 5-HT2 receptors. This research contributes to the development of therapeutic agents for disorders related to serotonin dysregulation, providing insights into the molecular framework necessary for high-affinity binding and antagonist efficacy (Watanabe et al., 1992).

Synthesis Methodologies

Innovative synthesis methodologies employing this compound as a precursor or intermediate highlight the chemical versatility and potential for generating diverse bioactive molecules. Such methodologies include green chemistry techniques, microwave and ultrasound-mediated syntheses, which offer efficient, eco-friendly routes to produce novel azole antifungals and other derivatives with biological activities (Mermer et al., 2018).

Biological and Medicinal Exploration

The compound's framework is instrumental in developing new heterocyclic systems with potential for biological and medicinal applications. Research focusing on the utility of similar compounds for synthesizing systems like thiophenes, oxazoles, and pyrimidines underlines the importance of such chemical entities in drug discovery and development, particularly for their antitumor and antimicrobial properties (Salem et al., 2021).

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O3/c1-2-34-19-7-9-20(10-8-19)35-15-21(33)30-11-13-31(14-12-30)23-22-24(27-16-26-23)32(29-28-22)18-5-3-17(25)4-6-18/h3-10,16H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNPIKFJDLDVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.